5-Hexyl-2'-deoxyuridine

説明

Historical Perspectives and Early Research on 5-Substituted Deoxyuridines

The journey into the therapeutic potential of modified nucleosides began in the mid-20th century, with a burgeoning interest in compounds that could interfere with nucleic acid synthesis. A pivotal moment in this field was the synthesis and discovery of the antiviral properties of 5-iodo-2'-deoxyuridine (Idoxuridine) in the 1960s, marking it as one of the first effective antiviral agents against the Herpes simplex virus. iiarjournals.org This discovery spurred a wave of research into other 5-substituted pyrimidine (B1678525) nucleosides. iiarjournals.org

Early investigations focused on the impact of various substituents at the C-5 position of the uracil (B121893) base. tandfonline.com Scientists explored a range of modifications, from simple alkyl groups to more complex vinyl and haloalkyl moieties, to understand their effects on biological activity. iiarjournals.orgnih.gov These studies laid the groundwork for understanding the structure-activity relationships of these compounds and their potential as antiviral and anticancer agents. The development of synthetic methodologies, such as the condensation of silylated bases with protected sugars, was crucial for creating a diverse library of these analogs for biological evaluation. tandfonline.comtandfonline.com

Significance of Nucleoside Analogs in Biochemical and Biomedical Investigations

Nucleoside analogs, due to their structural similarity to naturally occurring nucleosides, are powerful tools in biochemical and biomedical research. mdpi.com They can act as probes to dissect complex biological processes, such as the mechanisms of DNA and RNA polymerases. nih.gov By incorporating modified nucleosides into DNA or RNA, researchers can study enzyme-substrate interactions, DNA repair mechanisms, and the structural dynamics of nucleic acids. nih.gov

Beyond their direct therapeutic applications, these analogs serve as investigational agents to understand cellular pathways. For instance, fluorescently labeled nucleoside analogs allow for the real-time monitoring of biochemical reactions and interactions within living cells. nih.gov Furthermore, the study of how cells metabolize and respond to these analogs provides valuable insights into nucleoside transport, phosphorylation, and the development of drug resistance. d-nb.info

Overview of Academic Research Areas Pertaining to 5-Hexyl-2'-deoxyuridine

Academic research on this compound has primarily focused on its role as a modulator of cellular transport and its subsequent effects on various biological processes. Key areas of investigation include its function as a nucleoside transport inhibitor, its influence on glycoconjugate biosynthesis, and its impact on tumor cell migration.

Nucleoside Transport Inhibition: A significant body of research has established that this compound is an effective inhibitor of nucleoside transport in various cell lines. nih.govnih.gov Studies have shown that it can block the uptake of other nucleosides, thereby potentiating the effects of antitumor agents that target de novo nucleotide synthesis pathways. nih.gov Research has detailed its differential inhibitory effects on various nucleoside transporters, with specific IC50 values determined for each. nih.gov

Modulation of Glycoconjugate Biosynthesis: Investigations have revealed that this compound can alter the biosynthesis of glycoconjugates, a class of molecules crucial for cell structure and signaling. nih.govnih.gov The compound has been shown to decrease the incorporation of glucosamine (B1671600) into various glycoconjugates, including glycosaminoglycans, glycolipids, and glycoproteins. nih.gov This effect is thought to be a consequence of the reduced conversion of glucosamine to uridine-5'-diphospho-hexosamine. nih.gov

Inhibition of Tumor Cell Migration: The impact of this compound on glycoconjugate synthesis has been linked to its ability to inhibit tumor cell migration. iiarjournals.orgnih.gov Specifically, it has been shown to exclusively inhibit the cluster type of tumor cell migration, a critical step in metastasis. iiarjournals.orgnih.gov This has led to the suggestion that this compound could serve as a lead compound for the development of antimetastatic drugs. iiarjournals.org

Comparative Biological Activity of 5-Alkyl-2'-deoxyuridines:

The length of the alkyl chain at the 5-position of 2'-deoxyuridine (B118206) has been shown to significantly influence its biological activity. The following table summarizes the comparative effects of this compound and other 5-alkyl analogs on preventing the cytotoxic effects of deoxyadenosine (B7792050) in L1210 leukemia cells.

| Compound | Effectiveness in Preventing Deoxyadenosine Cytotoxicity in L1210 Cells |

| 5-Isopropyl-2'-deoxyuridine | Not effective nih.gov |

| 5-Pentyl-2'-deoxyuridine | Not effective nih.gov |

| This compound | Effective nih.gov |

| 5-Octyl-2'-deoxyuridine | Not effective nih.gov |

This data highlights the specific efficacy of the hexyl chain in this particular biological context. nih.gov

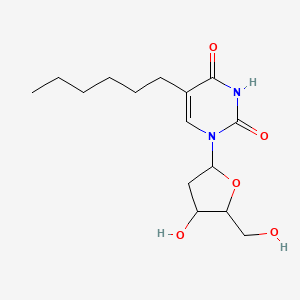

Structure

2D Structure

3D Structure

特性

分子式 |

C15H24N2O5 |

|---|---|

分子量 |

312.36 g/mol |

IUPAC名 |

5-hexyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H24N2O5/c1-2-3-4-5-6-10-8-17(15(21)16-14(10)20)13-7-11(19)12(9-18)22-13/h8,11-13,18-19H,2-7,9H2,1H3,(H,16,20,21) |

InChIキー |

DZGIFYLUHQAETO-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

同義語 |

5-hexyl-2'-deoxyuridine HdUrd |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Hexyl 2 Deoxyuridine and Its Analogs

Established Synthetic Routes for 5-Hexyl-2'-deoxyuridine

The synthesis of this compound is primarily achieved through the functionalization of a pre-existing deoxyuridine scaffold. The most common strategies involve creating a new carbon-carbon bond at the C5 position of the pyrimidine (B1678525) ring.

Key Precursors and Reaction Conditions

The cornerstone of synthesis for C5-alkylated deoxyuridines is the use of a halogenated precursor, most commonly 5-iodo-2'-deoxyuridine. This compound serves as an ideal starting material due to the reactivity of the carbon-iodine bond in cross-coupling reactions. researchgate.net

A prevalent method for introducing an alkyl chain like a hexyl group involves a two-step process:

Sonogashira Cross-Coupling: The initial step is a palladium-catalyzed Sonogashira coupling of 5-iodo-2'-deoxyuridine with a terminal alkyne, in this case, 1-hexyne. This reaction creates 5-(hex-1-yn-1-yl)-2'-deoxyuridine.

Catalytic Hydrogenation: The resulting alkynyl derivative is then subjected to catalytic hydrogenation to reduce the triple bond, yielding the saturated hexyl group and the final product, this compound.

The Sonogashira reaction is typically performed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of a base such as triethylamine (B128534) (Et₃N) in an organic solvent like dimethylformamide (DMF). nih.gov

Table 1: Typical Reaction Conditions for Sonogashira Coupling in 5-Substituted Deoxyuridine Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 5-iodo-2'-deoxyuridine | nih.gov |

| Reagent | Terminal Alkyne (e.g., 1-Hexyne) | nih.gov |

| Catalyst | Pd(PPh₃)₄ (0.1 equiv) | nih.gov |

| Co-catalyst | CuI (0.1 equiv) | nih.gov |

| Base | Et₃N (2.0 equiv) | nih.gov |

| Solvent | DMF | nih.gov |

| Temperature | 55 °C | nih.gov |

| Reaction Time | 17 h | nih.gov |

Methodological Refinements and Yield Optimization

Significant efforts have been made to refine the synthesis of C5-substituted deoxyuridines to improve yields, simplify procedures, and enhance the environmental friendliness of the reactions. For Sonogashira couplings, a simplified isolation protocol has been developed where, after the reaction, the solvent is removed, and the residue is extracted with methanol. This method avoids complex chromatography and has resulted in high yields (76–94%) for various 5-alkynyl-2'-deoxyuridines. nih.gov

For Suzuki-Miyaura couplings, another key C-C bond-forming reaction, refinements include the use of aqueous media, which mitigates the need for anhydrous organic solvents. mdpi.comnih.gov Studies have shown that using palladium acetate (B1210297) (Pd(OAc)₂) with a common ligand like triphenylphosphine (B44618) (PPh₃) in water can effectively catalyze the coupling of 5-iodo-2'-deoxyuridine with various boronic acids, providing moderate to good yields. mdpi.com Microwave-assisted synthesis has also been employed to accelerate these reactions, significantly reducing reaction times. nih.govresearchgate.net

Strategies for C5-Position Functionalization of the Uracil (B121893) Base

The C5 position of the uracil base is a prime target for chemical modification because it does not participate in the Watson-Crick base pairing that is fundamental to the DNA double helix structure. nih.gov This allows for the introduction of a wide array of functional groups without disrupting the primary role of the nucleoside in hybridization.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Alkyl and Aryl Substituents

Cross-coupling reactions are the most powerful tools for introducing alkyl, alkenyl, and aryl substituents at the C5 position.

Sonogashira Coupling: This reaction is widely used to install alkynyl groups. The palladium-catalyzed coupling of 5-iodo-2'-deoxyuridine with various terminal alkynes proceeds efficiently and is a foundational step for creating diverse analogs. nih.govrsc.org The resulting alkynyl-modified nucleosides can be used directly or serve as intermediates for further transformations, such as reduction to alkyl groups or participation in click chemistry. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This is the premier method for synthesizing 5-aryl- and 5-heteroaryl-2'-deoxyuridines. researchgate.net The reaction involves the coupling of 5-iodo-2'-deoxyuridine with an aryl or heteroaryl boronic acid. researchgate.netnih.gov Significant progress has been made in performing these reactions under mild and environmentally benign conditions, such as using water as the solvent, which can improve yields and simplify product isolation. mdpi.comnih.gov

Heck Coupling: This reaction provides access to 5-alkenyluracil derivatives by coupling a halogenated uracil with an alkene, such as an acrylate. nih.govnih.gov These reactions are also typically catalyzed by palladium complexes. nih.gov

Table 2: Overview of Cross-Coupling Reactions for C5-Functionalization of Deoxyuridine This table is interactive. You can sort and filter the data.

| Reaction | Precursor | Reagent | Typical Catalyst | Product Type | Source |

|---|---|---|---|---|---|

| Sonogashira | 5-iodo-2'-deoxyuridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 5-Alkynyl-dU | nih.gov, rsc.org |

| Suzuki-Miyaura | 5-iodo-2'-deoxyuridine | (Hetero)arylboronic Acid | Pd(OAc)₂ / PPh₃ | 5-Aryl-dU | researchgate.net, mdpi.com |

| Heck | 5-iodo-2'-deoxyuridine | Alkene (e.g., acrylate) | Pd(OAc)₂ | 5-Alkenyl-dU | nih.gov, nih.gov |

Introduction of Heteroatomic and Heterocyclic Moieties

Beyond carbon-based substituents, methods have been developed to introduce heteroatoms and entire heterocyclic systems at the C5 position, greatly expanding the chemical diversity of deoxyuridine analogs.

The introduction of sulfur can be achieved to create compounds like 5-(alkylsulfanyl) derivatives of 2'-deoxyuridine (B118206). mostwiedzy.pl A specific example involves the synthesis of 5-[S-(2,4-dinitrophenyl)thio]-2'-deoxyuridine, which serves as a thiol-protected precursor for introducing a reactive mercaptan group. acs.org Similarly, methods for C(sp²)-H selenylation using boronic acids and elemental selenium have been reported to produce 5-arylselenyluracils. researchgate.net

Heterocyclic moieties can be appended to the C5 position, often through Suzuki-Miyaura coupling reactions using heteroarylboronic acids. For instance, furan (B31954) and thiophene (B33073) derivatives have been successfully coupled to 5-iodo-2'-deoxyuridine in aqueous media. mdpi.com Other complex heterocycles, such as selenophene (B38918) and benzothiophene, have also been attached at the C5 position to create fluorescent nucleoside analogs. oup.com Another powerful strategy is the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link azidomethyl-deoxyuridine with terminal alkynes, forming 5-triazolyl-methyl derivatives. researchgate.net

Synthesis of Linker-Modified Deoxyuridine Derivatives for Bioconjugation

A significant area of research involves the synthesis of deoxyuridine derivatives that are modified with a linker at the C5 position. These linkers possess a reactive functional group at their terminus, allowing the nucleoside to be conjugated to other molecules like fluorescent dyes, proteins, or solid supports.

A common approach is to install a propargylamino linker via Sonogashira coupling, which provides a primary amine handle for further modification. mdpi.commdpi.com Polyethylene glycol (PEG) linkers of varying lengths have also been attached to the C5 position. mdpi.com These PEGylated linkers can improve the solubility and pharmacokinetic properties of the nucleoside and are often terminated with a reporter group. mdpi.comresearchgate.net For example, a Sonogashira coupling between 3′-O-acetyl-5-iodo-2′-deoxyuridine and a phthalimide-protected PEG-propargyl derivative was used to synthesize a precursor for a linker-modified dUTP. mdpi.com Other reactive functionalities, such as dienes for Diels-Alder cycloadditions, have also been installed to enable bioorthogonal labeling of DNA strands. researchgate.net

Preparation of Phosphorylated Analogs (e.g., mono-, di-, triphosphates) for Enzymatic Studies

Phosphorylation Procedures and Chemical Stability Considerations

The chemical synthesis of nucleoside 5'-triphosphates from their corresponding nucleosides is a well-established, albeit complex, process. A prevalent and effective one-pot method for this transformation is the Yoshikawa procedure. psu.educhempap.org This approach involves the reaction of an unprotected nucleoside with a phosphorylating agent, typically phosphoryl chloride (POCl₃), in a trialkyl phosphate (B84403) solvent like trimethyl phosphate. chempap.orgmdpi.com This initial step forms a nucleoside 5'-phosphorodichloridate intermediate. chempap.org Subsequently, this intermediate is treated with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, followed by hydrolysis to yield the desired 5'-triphosphate. chempap.orgmdpi.com

Modifications to this standard procedure have been developed to optimize yields, which can range from 30% to 70%, and to accommodate sensitive functional groups on the nucleoside. psu.eduntu.edu.sg The reaction is typically conducted at low temperatures (0 °C) to control reactivity and minimize the formation of byproducts. mdpi.comgoogle.com

The chemical stability of the resulting nucleoside triphosphates is a critical consideration for their storage and use in enzymatic assays. The phosphoanhydride bonds in di- and triphosphates are susceptible to hydrolysis, which can be accelerated by acidic conditions. To mitigate degradation into their corresponding diphosphate (B83284) and monophosphate forms, these compounds are purified and stored in slightly basic (pH 7.5-8.5) aqueous solutions at low temperatures, such as -20°C or -80°C. ntu.edu.sg

Purity Assessment for Biochemical Assays

The reliability of data from enzymatic studies hinges on the high purity of the nucleoside triphosphate analogs. ntu.edu.sgnih.gov Contamination with the starting nucleoside or partially phosphorylated intermediates (monophosphate and diphosphate) can lead to inaccurate kinetic measurements and misinterpretation of results. ntu.edu.sgresearchgate.net A multi-faceted analytical approach is therefore essential to confirm the purity of synthesized this compound triphosphate. ntu.edu.sgnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary technique for purification and purity analysis. nih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed, often with an ion-pairing agent like triethylammonium (B8662869) bicarbonate (TEAB) to improve the retention and separation of the highly polar phosphate species. ntu.edu.sgresearchgate.net This method effectively separates the triphosphate from the diphosphate, monophosphate, and the unreacted nucleoside. ntu.edu.sgjove.com

Mass Spectrometry (MS) is used to verify the molecular weight of the final product. ntu.edu.sg Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) provide accurate mass data, confirming the identity of the synthesized triphosphate and the absence of impurities. ntu.edu.sgjove.com

The following table summarizes the key analytical methods for assessing the purity of phosphorylated nucleoside analogs:

| Analytical Method | Purpose | Key Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification & Purity Quantification | Separates triphosphate, diphosphate, monophosphate, and unreacted nucleoside based on polarity and charge, allowing for quantification of purity. ntu.edu.sgnih.gov |

| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Structural Confirmation & Impurity Detection | Provides characteristic signals for α, β, and γ phosphates; detects and identifies phosphate-containing byproducts. ntu.edu.sgresearchgate.net |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the exact mass of the target triphosphate compound, verifying its identity. ntu.edu.sgjove.com |

By employing this rigorous combination of synthesis, purification, and analytical characterization, researchers can obtain highly pure this compound triphosphate suitable for detailed and accurate biochemical and enzymatic investigations. nih.gov

Molecular and Cellular Mechanisms of Action of 5 Hexyl 2 Deoxyuridine

Inhibition of Nucleoside Transport Systems

5-Hexyl-2'-deoxyuridine has been identified as an inhibitor of nucleoside transport systems, which are critical for salvaging nucleosides for nucleic acid synthesis. nih.govfrontiersin.org By blocking these pathways, the compound can prevent cells from utilizing external nucleosides, which can potentiate the effects of drugs that target the de novo synthesis of nucleotides. nih.gov Studies in L1210 leukemia cells have shown that this compound effectively blocks the cytotoxic effects of agents like 5-fluorodeoxyuridine and deoxyadenosine (B7792050) by impeding their entry into the cell. nih.govnih.gov For instance, a concentration of 500 µM this compound was found to inhibit the total uptake of [14C]cytidine by 99%. nih.gov

Research has demonstrated that this compound exhibits differential inhibitory activity against the three distinct nucleoside transporter subtypes present in L1210 cells. nih.gov The nitrobenzylmercaptopurine riboside (NBMPR)-sensitive transporter, known as es , is the most susceptible to inhibition by the compound. nih.gov The NBMPR-insensitive transporter, ei , shows significantly less sensitivity. nih.gov The sodium-ion-dependent transporter, designated cif , is the least affected by this compound. nih.gov This differential sensitivity highlights a specific interaction profile with the various proteins responsible for nucleoside uptake. nih.gov

Kinetic studies, utilizing the non-metabolized nucleoside analog formycin B, have quantified the inhibitory potency of this compound against each transporter subtype. nih.gov The half-maximal inhibitory concentration (IC50) for the total uptake of [3H]uridine in wild-type L1210 cells was approximately 20 µM. nih.gov More detailed analysis revealed specific IC50 values for each transporter, confirming the varied sensitivity. nih.gov

The IC50 for the es transporter was determined to be 1.0 ± 0.1 µM, indicating high sensitivity. nih.gov In contrast, the ei transporter had an IC50 of 32 ± 2 µM, showing moderate sensitivity. nih.gov The cif transporter was the least sensitive, with an IC50 of 130 ± 5 µM. nih.gov

Table 1: Kinetic Analysis of Nucleoside Transporter Inhibition by this compound

| Transporter Subtype | Description | IC50 Value (µM) |

|---|---|---|

| es | NBMPR-sensitive | 1.0 ± 0.1 nih.gov |

| ei | NBMPR-insensitive | 32 ± 2 nih.gov |

| cif | Sodium-ion-dependent | 130 ± 5 nih.gov |

By blocking nucleoside salvage pathways, this compound can alter the intracellular pools of nucleosides and nucleotides. nih.gov The inhibition of nucleoside uptake prevents cells from compensating for the blockade of de novo nucleotide synthesis pathways. nih.gov This mechanism suggests that this compound could be used to enhance the efficacy of antitumor agents that inhibit the de novo synthesis of nucleotides, as it closes off the salvage route that can otherwise circumvent the drug's effect. nih.govnih.gov However, one study noted that this pyrimidine (B1678525) analog did not inhibit the biosynthesis of nucleotides itself but rather modified glycoconjugate biosynthesis. nih.gov

Kinetic Analyses of Transport Inhibition

Modulation of Glycoconjugate Biosynthesis Pathways

In addition to its effects on nucleoside transport, this compound modulates the biosynthesis of glycoconjugates, which are complex molecules involved in various cellular functions. nih.gov Investigations in highly metastatic Lewis lung carcinoma cells showed that the compound modifies the production of these essential macromolecules. nih.gov

Studies using radiolabeled glucosamine (B1671600) have revealed the impact of this compound on the synthesis of various glycoconjugates. nih.gov At a concentration of 15 µg/mL, which did not inhibit cell proliferation, the incorporation of [14C]-glucosamine into cytoplasmic glycoconjugates was significantly reduced. nih.gov The radioactivity derived from [14C]-glucosamine decreased to approximately 60-70% of control levels in several key fractions, including glycosaminoglycans (GAGs), glycolipids (GLs), and glycoproteins (GPs). nih.gov A more pronounced reduction in glucosamine labeling was observed in the nuclear and extracellular compartments, suggesting that the intracellular transport of certain glycoconjugates may also be affected. nih.gov

Table 2: Effect of this compound on [14C]-Glucosamine Incorporation

| Glycoconjugate Fraction | Cellular Compartment | Effect of 15 µg/mL this compound |

|---|---|---|

| Glycosaminoglycans (GAG) | Cytoplasmic | Radioactivity reduced to 60-70% of control. nih.gov |

| Glycolipids (GL) | Cytoplasmic | Radioactivity reduced to 60-70% of control. nih.gov |

| Glycoproteins (GP) | Cytoplasmic | Radioactivity reduced to 60-70% of control. nih.gov |

The observed decrease in glucosamine incorporation into glycoconjugates may be explained by the compound's effect on a critical precursor step. nih.gov Evidence suggests that this compound leads to a reduced conversion of glucosamine into uridine-5'-diphospho-hexosamine. nih.gov This intermediate is a crucial building block for the synthesis of many complex carbohydrates, and its diminished availability would logically lead to a downstream reduction in the production of GAGs, GLs, and GPs. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-fluorodeoxyuridine |

| Deoxyadenosine |

| [14C]cytidine |

| Formycin B |

| Nitrobenzylmercaptopurine riboside (NBMPR) |

| [3H]uridine |

| [14C]-glucosamine |

| Glycosaminoglycans (GAGs) |

| Glycolipids (GLs) |

| Glycoproteins (GPs) |

Alterations in Intracellular and Extracellular Glycoconjugate Profiles

At higher concentrations (75 µg/ml), an increase in radioactivity was noted in the combined glycolipid and glycoprotein (B1211001) fraction. nih.gov When using [35S]-labeling, a decreased radioactivity in GAG fractions was also observed, but only at this higher concentration of HUdR. nih.gov These findings indicate a dose-dependent alteration of glycoconjugate profiles by HUdR.

Impact on Glycoconjugate Intracellular Transport

Evidence suggests that this compound also affects the intracellular transport of certain glycoconjugates. A more significant reduction in glucosamine labeling was observed in the glycoconjugates within the nuclei and the extracellular compartment compared to the cytoplasm. nih.gov This suggests that HUdR may interfere with the movement of specific glycoconjugates, such as glycosaminoglycans and glycoproteins, from the cytoplasm to other cellular locations. nih.gov The most notable change in the extracellular compartment was the decreased level of GAG labeling. nih.gov

Interactions with Nucleic Acid Metabolism and Processing Enzymes

Influence on DNA Polymerase Fidelity and Substrate Recognition

DNA polymerases are crucial for maintaining the integrity of the genome, and their ability to select the correct deoxynucleoside triphosphates (dNTPs) is a key aspect of their fidelity. nih.govfrontiersin.org These enzymes have a highly specific active site that recognizes the shape of the incoming nucleotide, ensuring it correctly pairs with the template strand. nih.gov The fidelity of DNA replication is a multi-step process that includes this initial nucleotide selection, a proofreading function to remove mismatched nucleotides, and post-replication DNA repair systems. tutorchase.com The presence of a 3' to 5' exonuclease activity in many DNA polymerases allows for the removal of misincorporated nucleotides, significantly increasing replication accuracy. frontiersin.orgabmgood.com

The introduction of modified nucleosides, such as those with alterations at the C5 position of the pyrimidine ring like this compound, can potentially influence the interaction between the nucleotide and the DNA polymerase. While specific studies on the direct interaction of this compound with DNA polymerase fidelity are not detailed in the provided context, the general principles of polymerase function suggest that such a modification could affect substrate recognition and incorporation efficiency. The bulky hexyl group could sterically hinder the precise fit within the polymerase active site, potentially impacting the rate and accuracy of DNA synthesis.

Effects on Endonuclease Stability of Oligonucleotides Containing Modified Deoxyuridines

Oligodeoxynucleotides (ODNs) containing 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine, a derivative of this compound, have shown increased stability against endonuclease degradation. oup.comnih.govnih.gov When these modified ODNs were exposed to nuclease S1, an endonuclease, they exhibited greater resistance to nucleolytic hydrolysis compared to their unmodified counterparts. oup.comnih.govnih.gov This enhanced stability was found to be proportional to the number of modified residues within the oligonucleotide chain. oup.comnih.gov For instance, an ODN with eight of these modified uridine (B1682114) molecules was found to be seven times more stable than the corresponding unmodified ODN. oup.com This increased resistance to both 3'-exonucleases and endonucleases makes such modified ODNs promising candidates for applications like antisense therapy. oup.com

Table 1: Nuclease Stability of Oligodeoxynucleotides

| Oligonucleotide | Modification | Half-life (t1/2) with Nuclease S1 |

| Unmodified ODN | None | 3.5 min |

| Modified ODN | 8 molecules of 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine | 25 min |

Data sourced from a study on the endonuclease resistance of modified oligodeoxynucleotides. oup.com

Modulation of RNase H Activity by Analog-Containing Oligonucleotides

The ability of antisense oligodeoxynucleotides to recruit RNase H to cleave the target mRNA is a key mechanism of their action. oup.com Studies have investigated whether duplexes formed between ODNs containing 5-(N-aminohexyl)carbamoyl-2′-deoxyuridine and their complementary RNA strands can serve as substrates for E. coli RNase H. oup.comnih.govnih.gov RNase H is an endonuclease that specifically degrades the RNA strand of an RNA:DNA hybrid. watchmakergenomics.comneb.com It was discovered that the introduction of these modified uridine analogs into the ODNs kinetically influenced the cleavage of the RNA strand by RNase H. oup.comnih.govnih.gov This suggests that while the modification enhances stability, it also modulates the interaction with RNase H, an important factor for the efficacy of antisense oligonucleotides. oup.com

Potentiation of Antimetabolite Efficacy via Salvage Pathway Blockade

Anticancer drugs that work by inhibiting the de novo synthesis of nucleotides can be rendered less effective by cellular salvage pathways, which recycle nucleosides and nucleobases. nih.gov this compound has been shown to block these salvage pathways, thereby potentially increasing the effectiveness of other antimetabolites. nih.gov For example, in L1210 leukemia cells, HUdR was able to completely prevent the cytotoxic effects of fluorodeoxyuridine and deoxyadenosine. nih.gov Although HUdR itself showed minimal impact on cell growth at concentrations up to 500 microM, it inhibited the total uptake of [14C]cytidine by 99% at this concentration. nih.gov This suggests that HUdR could be used to block the salvage of nucleosides, making cancer cells more susceptible to drugs that target de novo nucleotide synthesis. nih.gov However, it did not prevent the growth-inhibitory effects of fluorouracil. nih.gov

Biological Activities and Pre Clinical Research Applications of 5 Hexyl 2 Deoxyuridine

Research in In Vitro and In Vivo Anticancer Models

Preclinical studies have explored the anticancer properties of 5-Hexyl-2'-deoxyuridine, focusing on its effects on tumor cell proliferation, migration, and its interactions with other chemotherapy drugs.

Inhibition of Tumor Cell Proliferation: Mechanistic Insights in Cell Lines

The mechanism of action of this compound as an antitumor agent has been examined in highly metastatic Lewis lung carcinoma (3LL-HH) cell lines. nih.gov Research indicates that this pyrimidine (B1678525) analog does not function by inhibiting nucleotide biosynthesis. nih.gov Instead, it appears to modify the biosynthesis of glycoconjugates. nih.gov

In these studies, the incorporation of [14C]-glucosamine into various cytoplasmic glycoconjugates, including glycosaminoglycans (GAGs), glycolipids (GLs), and glycoproteins (GPs), was significantly reduced in the presence of HUdR. nih.gov At a concentration of 15 micrograms/ml, which did not inhibit cell proliferation, the radioactivity derived from [14C]-glucosamine in these glycoconjugates was lowered to approximately 60-70% of that in untreated control cells. nih.gov This effect is thought to be a result of the reduced conversion of glucosamine (B1671600) into uridine-5'-diphospho-hexosamine. nih.gov

Furthermore, a more substantial reduction in glucosamine labeling was observed in glycoconjugates within the nuclei and the extracellular compartment, suggesting that HUdR may also interfere with the intracellular transport of certain glycoconjugates like GAGs and GPs. nih.gov The most pronounced change in the extracellular compartment was the decreased level of GAG labeling. nih.gov However, at a higher concentration of 75 micrograms/ml, an increase in radioactivity was noted in the combined GL and GP fraction. nih.gov Studies using [35S]-labeling also revealed a decrease in radioactivity in GAG fractions, but only at this higher concentration. nih.gov

Synergistic Interactions with Other Antimetabolites (e.g., 5-fluorodeoxyuridine, deoxyadenosine)

Studies have explored the interaction of this compound with other antimetabolites, revealing its potential to modulate their cytotoxic effects. In L1210 leukemia cells, HUdR was found to effectively block the cytotoxic effects of both 5-fluorodeoxyuridine (FdUrd) and deoxyadenosine (B7792050). nih.gov

While HUdR itself (at 500 microM) had minimal impact on the growth of L1210 cells, it significantly inhibited the total uptake of [14C]cytidine into these cells by 99% at this concentration. nih.gov The growth-inhibitory effects of FdUrd and deoxyadenosine were completely prevented by the presence of 200 microM HUdR. nih.gov However, HUdR did not prevent the growth-inhibitory effects of fluorouracil. nih.gov In contrast, dipyridamole (B1670753) prevented the growth inhibition caused by FdUrd but not by deoxyadenosine or fluorouracil. nih.gov

It was also noted that other C5-substituted deoxyuridines, such as 5-isopropyl-, 5-pentyl-, and 5-octyldeoxyuridine, were not effective in preventing the cytotoxic effects of deoxyadenosine. nih.gov These findings suggest that this compound could potentially be used to block the salvage of nucleosides, which might enhance the effectiveness of inhibitors of de novo nucleotide synthesis. nih.gov

Research in Antiviral Models (Comparative Studies with Other C5-Modified Deoxyuridines)

The modification of the C5 position of pyrimidine nucleosides has been a common strategy in the development of antiviral drugs. nih.gov Compounds like 5-iodo-2′-deoxyuridine (IdU) and Brivudine (BVDU) are known to inhibit viral DNA polymerases after being incorporated into the viral DNA, thereby halting viral replication. nih.gov

Research has been conducted on various C5-modified deoxyuridines to evaluate their antiviral potential. For instance, 5-ethyl-2'-deoxyuridine has shown a high therapeutic index against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). asm.org Its selective antiviral activity is mediated by the virus-induced thymidine (B127349) kinase. asm.org Similarly, 5-(haloalkyl)-2'-deoxyuridines, such as 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), have demonstrated significant and selective antiviral activity against HSV-1 and HSV-2. nih.gov

Other C5-substituted analogs, including those with alkynyl groups, have also been synthesized and tested for antiviral activity. researchgate.net While there isn't always a clear correlation between the size of the substituent and antiviral activity, the nature of the linker between the uracil (B121893) base and the substituent appears to be important. researchgate.net For example, nucleosides containing arylethynyl groups have shown higher activity. researchgate.net

Activity against Specific DNA Viruses (e.g., Herpes Simplex Virus)

Research has demonstrated that 5-substituted 2'-deoxyuridine (B118206) analogues can exhibit significant antiviral activity, particularly against DNA viruses like Herpes Simplex Virus (HSV). While much of the literature focuses on related compounds such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and 5-ethyl-2'-deoxyuridine, the structural class to which HUdR belongs is recognized for its anti-HSV properties. researchgate.net The antiviral efficacy of these compounds is often evaluated in cell culture models, such as Vero cells, by measuring the inhibition of viral replication. researchgate.net For instance, studies on 5-ethyl-2'-deoxyuridine have shown activity against both HSV-1 and HSV-2 strains. nih.gov The introduction of different substituents at the 5-position of the uracil ring, including bulky aryl groups, can modulate the antiviral potency. researchgate.net Some 5-alkynyl-2'-deoxyuridines have shown the ability to inhibit the replication of both wild-type and drug-resistant HSV-1 strains. researchgate.net

Table 1: Antiviral Activity of Selected 5-Substituted 2'-deoxyuridine Analogues against Herpes Simplex Virus

| Compound | Virus Strain(s) | Key Findings |

|---|---|---|

| 5-ethyl-2'-deoxyuridine | HSV-1 and HSV-2 | Median effective doses were 8.6 and 7.8 microM, respectively, in Vero cells. nih.gov |

| (E)-5-(2-bromovinyl)-dUrd (BVDU) | HSV-1 | Showed high selectivity and was effective in animal models of cutaneous herpes infections. researchgate.net |

| 5-alkynyl-2'-deoxyuridines | HSV-1 (including drug-resistant strains) | Compounds with bulky aryl substituents demonstrated inhibitory activity. researchgate.net |

Interaction with Viral and Cellular Kinases

The selective antiviral action of many 5-substituted 2'-deoxyuridine analogues is critically dependent on their interaction with viral and cellular kinases. The primary mechanism involves the preferential phosphorylation of the nucleoside analogue by a virus-encoded thymidine kinase (TK). nih.govnih.gov For example, the antiviral activity of 5-ethyl-2'-deoxyuridine is mediated by the virus-induced TK. nih.gov Similarly, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) is selectively phosphorylated in HSV-1 infected cells. nih.gov This initial phosphorylation step is crucial, as it converts the analogue into its monophosphate form.

Subsequent phosphorylation by cellular kinases then generates the di- and triphosphate derivatives. nih.gov The resulting triphosphate analogue can then interact with viral DNA polymerase. nih.gov Viruses that are deficient in TK often exhibit resistance to these types of antiviral agents, confirming the essential role of this viral enzyme. nih.govnih.gov While viral kinases are the primary activators, interactions with cellular kinases are also a component of the mechanism, though they are generally less efficient at phosphorylating these analogues. This differential phosphorylation contributes to the selective toxicity of the compounds towards virus-infected cells over uninfected host cells.

Mechanisms of Viral Replication Perturbation

The antiviral effect of this compound and related compounds stems from their ability to disrupt the process of viral DNA replication. nih.govimmunology.org Following conversion to the triphosphate form, the analogue acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov

Applications as Biochemical Probes in Cellular and Molecular Biology

Beyond their antiviral potential, nucleoside analogues like this compound have found applications as tools in fundamental cell and molecular biology research.

Utility in Studying DNA Synthesis and Replication Mechanisms (by analogy to EdU/BrdU)

Analogues of thymidine are widely used to label and track newly synthesized DNA, providing insights into cell cycle progression and DNA replication. mdpi.com The most well-known examples are 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). mdpi.comjenabioscience.com These compounds are incorporated into replicating DNA during the S-phase. mdpi.comjenabioscience.com By analogy, this compound, as a thymidine analogue, has the potential to be used in similar assays.

EdU, for instance, contains a terminal alkyne group that can be detected via a highly specific and efficient "click chemistry" reaction with a fluorescent azide (B81097) probe. mdpi.com This method offers advantages over BrdU detection, which requires harsh DNA denaturation steps. mdpi.com While specific protocols for using HUdR as a DNA synthesis probe are not as established as for EdU or BrdU, its structural similarity to thymidine suggests it could be incorporated by cellular DNA polymerases. The hexyl group could potentially be targeted for detection using specific antibodies or other chemical ligation strategies, making it a candidate for studying DNA synthesis dynamics.

Table 2: Comparison of Thymidine Analogues Used in DNA Synthesis Studies

| Analogue | Detection Method | Key Features |

|---|---|---|

| 5-Bromo-2'-deoxyuridine (BrdU) | Antibody-based | Requires DNA denaturation for detection. mdpi.com |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Click Chemistry | Rapid and does not require DNA denaturation, preserving cellular integrity. mdpi.com |

| This compound (HUdR) | (Potential) Antibody or Chemical Ligation | By analogy, could be incorporated into DNA; detection method would need development. |

Tools for Investigating Nucleoside Transport Dynamics

This compound has been utilized as a specific inhibitor to study the mechanisms of nucleoside transport across cell membranes. nih.gov Cells possess multiple nucleoside transporter proteins that are responsible for the uptake of nucleosides for salvage pathways of nucleotide synthesis. nih.gov

Table 3: Inhibition of Nucleoside Transporters by this compound in L1210 Cells

| Transporter Type | Sensitivity to HUdR | IC50 Value |

|---|---|---|

| es (NBMPR-sensitive) | Most sensitive | 1.0 +/- 0.1 µM |

| ei (NBMPR-insensitive) | Less sensitive | 32 +/- 2 µM |

| cif (Sodium-dependent) | Least sensitive | 130 +/- 5 µM |

Data from a study measuring [3H]formycin B transport. nih.gov

Probes for Glycoconjugate Function and Metabolic Pathways

Research has also explored the effects of this compound on the biosynthesis of glycoconjugates, which are complex molecules involved in numerous cellular processes. In studies using highly metastatic Lewis lung carcinoma cells, HUdR was found to modify the biosynthesis of these molecules without inhibiting nucleotide synthesis directly. nih.gov

The compound was observed to decrease the incorporation of glucosamine into various glycoconjugates, including glycosaminoglycans (GAGs), glycolipids, and glycoproteins. nih.gov This effect may be due to a reduction in the conversion of glucosamine into uridine-5'-diphospho-hexosamine, a key precursor for glycoconjugate synthesis. nih.gov Furthermore, HUdR appeared to affect the intracellular transport of certain glycoconjugates. nih.gov These findings suggest that HUdR can be used as a probe to investigate the intricate pathways of glycoconjugate metabolism and their role in cellular function and disease.

Future Research Directions and Emerging Paradigms for 5 Hexyl 2 Deoxyuridine

Development of Advanced Synthetic Strategies for Complex Analogs

The creation of more potent and specific analogs of 5-Hexyl-2'-deoxyuridine hinges on the advancement of synthetic methodologies. While the parent compound has shown promise, synthesizing more complex derivatives with modified alkyl chains, altered sugar moieties, or appended functional groups requires a versatile synthetic toolkit. Research in the broader field of 5-substituted 2'-deoxyuridine (B118206) analogs provides a roadmap for these future synthetic endeavors.

Advanced strategies that could be applied to generate complex this compound analogs include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for introducing a wide variety of substituents at the C-5 position of the uracil (B121893) base, starting from 5-iodo-2'-deoxyuridine. researchgate.net This allows for the synthesis of analogs with diverse aryl, acetylenic, or other functional groups in place of or in addition to the hexyl chain, enabling extensive structure-activity relationship (SAR) studies.

Phosphorylation Techniques: Many nucleoside analogs must be phosphorylated to their mono-, di-, or triphosphate forms to exert their biological activity. Developing efficient methods for the phosphorylation of this compound and its complex analogs is crucial. researchgate.net Methods using reagents like phosphorus oxychloride (POCl₃) can be employed to generate the 5'-monophosphate analogs, which are often the first step towards the active triphosphate form. researchgate.netacs.org

Prodrug Approaches: To overcome challenges such as poor water solubility or limited cell permeability, prodrug strategies are essential. acs.orgresearchgate.net The synthesis of prodrugs, for instance by creating bis(pivaloyloxymethyl) (POM) esters of the monophosphate, can enhance cellular uptake and intracellular delivery of the active compound. acs.org Another approach involves creating more water-soluble forms of lipophilic nucleosides to improve their suitability for biological studies. researchgate.net

Stereoselective Synthesis: For analogs with modifications on the deoxyribose sugar, controlling stereochemistry is critical for biological activity. As seen in the synthesis of 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552), highly diastereoselective approaches can be used to obtain specific epimers, which may exhibit profoundly different interactions with their biological targets. acs.org

Exploration of Novel Biochemical and Cellular Mechanisms of Action

While initial studies have illuminated some of the biological effects of this compound, a comprehensive understanding of its mechanism of action is still emerging. Future research should aim to dissect its cellular and biochemical pathways with greater precision.

One of the primary known mechanisms of this compound is the inhibition of nucleoside transport . In L1210 leukemia cells, it blocks the uptake of other nucleosides, effectively hindering the salvage pathways for nucleotide synthesis. nih.gov This effect is transporter-specific, with the highest potency observed against the nitrobenzylmercaptopurine riboside (NBMPR)-sensitive transporter, es. nih.gov

Table 1: Inhibition of Nucleoside Transporters by this compound in L1210 Cells

| Nucleoside Transporter Type | Sensitivity to HdUrd (IC₅₀) |

|---|---|

| es (NBMPR-sensitive) | 1.0 ± 0.1 µM |

| ei (NBMPR-insensitive) | 32 ± 2 µM |

| cif (Sodium ion-dependent) | 130 ± 5 µM |

Data sourced from Cory et al., 1992. nih.gov

Another key mechanism is the modulation of glycoconjugate biosynthesis . In highly metastatic Lewis lung carcinoma cells, this compound was found to decrease the incorporation of glucosamine (B1671600) into various glycoconjugates, including glycosaminoglycans (GAGs), glycolipids, and glycoproteins. nih.gov This is thought to result from the reduced conversion of glucosamine into uridine-5'-diphospho-hexosamine. nih.gov The compound also appears to affect the intracellular transport of certain glycoconjugates. nih.gov

Table 2: Effect of this compound on Glycoconjugate Metabolism in Lewis Lung Carcinoma Cells

| HdUrd Concentration | Effect on [¹⁴C]-glucosamine Incorporation | Effect on [³⁵S]-GAG Labeling |

|---|---|---|

| 15 µg/ml | Reduced to 60-70% of control in cytoplasmic glycoconjugates. | No significant decrease. |

| 75 µg/ml | Further reduction; higher radioactivity in combined GL + GP fraction. | Decreased radioactivity. |

Data sourced from Gmeiner et al., 1991. nih.gov

Future research should explore:

DNA Incorporation: Investigating whether this compound or its metabolites can be incorporated into DNA. Analogs like 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) are readily incorporated during DNA synthesis, serving as a powerful tool to label proliferating cells. wikipedia.orgjenabioscience.com Determining if HUdR shares this property is critical to understanding its potential genotoxicity and mechanism.

Downstream Effects of Glycoconjugate Modulation: Elucidating the full consequences of altered glycoconjugation is a crucial next step. Changes in cell surface glycoproteins and secreted glycosaminoglycans can profoundly impact cell adhesion, migration, and intercellular signaling, all of which are central to cancer metastasis. nih.gov

Rational Design and Optimization of Next-Generation Nucleoside Analogs

Building on the existing knowledge of this compound's structure and activity, the rational design of next-generation analogs offers a promising path to improved therapeutic agents. This involves a cycle of computational design, chemical synthesis, and biological evaluation.

Key strategies for optimization include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the C-5 hexyl substituent is a logical starting point. The length, branching, and presence of functional groups on the alkyl chain could be varied to optimize potency and selectivity for specific nucleoside transporters or other targets. researchgate.net SAR studies on other 5-substituted deoxyuridines have successfully identified compounds with high affinity and selectivity for targets like mycobacterial thymidylate synthase (ThyX). researchgate.net

Computational and In Silico Design: Modern computational chemistry can accelerate the design process. As demonstrated with 5'-substituted analogs of FdUMP, techniques like free energy perturbation calculations can predict the binding affinity of novel analogs to their target proteins. acs.org This approach can be used to pre-screen virtual libraries of this compound derivatives to prioritize the synthesis of the most promising candidates.

Target-Specific Optimization: Based on its known mechanisms, analogs can be designed for specific purposes. For example, derivatives could be optimized for maximum inhibitory effect on the es nucleoside transporter to synergize with drugs targeting de novo synthesis pathways. nih.gov Alternatively, the structure could be modified to enhance the disruption of glycoconjugate metabolism.

Development of Smart Prodrugs: The design of next-generation prodrugs can improve the pharmacological properties of new analogs. This includes creating prodrugs that are selectively activated in the target tissue, for example, by tumor-specific enzymes, thereby increasing efficacy and reducing systemic toxicity. acs.orgresearchgate.net

By integrating advanced synthesis, deeper mechanistic studies, and rational design, the full potential of this compound and its future derivatives can be explored, potentially yielding novel therapeutic strategies.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | HUdR, HdUrd |

| 5-Ethynyl-2'-deoxyuridine | EdU |

| 5-Fluoro-2'-deoxyuridine | FdU |

| 5-Fluoro-2'-deoxyuridine monophosphate | FdUMP |

| 5-iodo-2'-deoxyuridine | - |

| Nitrobenzylmercaptopurine riboside | NBMPR |

| Uridine-5'-diphospho-hexosamine | - |

| Phosphorus oxychloride | POCl₃ |

| Deoxyuridine | dU |

| Bromodeoxyuridine | BrdU |

| 5-Hydroxymethyl-2'-deoxycytidine | 5hmdC |

| Thymidine (B127349) | - |

| Glucosamine | - |

| Glycosaminoglycan | GAG |

| Glycolipid | GL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。